molecular formula C23H26FN3O3 B4882681 2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline

2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline

Cat. No. B4882681
M. Wt: 411.5 g/mol
InChI Key: LNYLPLZWBUWRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline, commonly known as TFMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFMQ belongs to the class of quinoline derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of TFMQ is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and receptors in the body. TFMQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which may contribute to its anti-cancer properties. TFMQ has also been shown to bind to the serotonin transporter, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
TFMQ has been shown to have various biochemical and physiological effects in the body. In cancer cells, TFMQ has been shown to induce apoptosis, or programmed cell death, which may contribute to its anti-cancer properties. In the brain, TFMQ has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

TFMQ has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and receptors. However, TFMQ also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for TFMQ research, including the development of more effective synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and delivery methods. Additionally, further studies are needed to fully understand the mechanism of action of TFMQ and its potential side effects.

Synthesis Methods

The synthesis of TFMQ involves the reaction of 4-fluorobenzyl chloride with 1-piperazine in the presence of a base to form 4-(4-fluorophenyl)-1-piperazinyl)benzyl chloride. This intermediate is then reacted with 5,6,7-trimethoxy-4-methylquinoline in the presence of a base to form TFMQ.

Scientific Research Applications

TFMQ has shown potential in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, TFMQ has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurological disorders, TFMQ has been shown to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, TFMQ has been shown to have antimicrobial properties and may be useful in the treatment of bacterial and fungal infections.

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6,7-trimethoxy-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3/c1-15-13-20(25-18-14-19(28-2)22(29-3)23(30-4)21(15)18)27-11-9-26(10-12-27)17-7-5-16(24)6-8-17/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYLPLZWBUWRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline

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